molecular formula C12H24O2Si B13807815 [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane

[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane

Cat. No.: B13807815
M. Wt: 228.40 g/mol
InChI Key: RUEIETRNUOSHQT-VOTSOKGWSA-N
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Description

[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane is an organic compound that features a unique combination of a dioxolane ring and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane typically involves the reaction of a dioxolane derivative with a trimethylsilyl reagent. One common method is the reaction of (E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as lithium aluminum hydride (LiAlH4) and Grignard reagents are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane is used as a building block for the construction of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds.

Industry

In the material science industry, this compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxolane ring can act as a protecting group for carbonyl compounds, while the trimethylsilane group can be used to introduce silicon-containing functionalities into molecules. These properties enable the compound to interact with molecular targets and pathways involved in organic synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

    Dioxolane: A simpler compound with a similar ring structure but without the trimethylsilane group.

    Trimethylsilyl derivatives: Compounds that contain the trimethylsilane group but lack the dioxolane ring.

Uniqueness

[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane is unique due to the combination of the dioxolane ring and the trimethylsilane group. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane

InChI

InChI=1S/C12H24O2Si/c1-12(2)13-10-11(14-12)8-6-7-9-15(3,4)5/h6-7,11H,8-10H2,1-5H3/b7-6+

InChI Key

RUEIETRNUOSHQT-VOTSOKGWSA-N

Isomeric SMILES

CC1(OCC(O1)C/C=C/C[Si](C)(C)C)C

Canonical SMILES

CC1(OCC(O1)CC=CC[Si](C)(C)C)C

Origin of Product

United States

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